1-methyl-2-bromomethylindole CAS number and identifiers
1-methyl-2-bromomethylindole CAS number and identifiers
Technical Whitepaper: 1-Methyl-2-(bromomethyl)indole
Executive Summary
1-Methyl-2-(bromomethyl)indole is a highly reactive, electrophilic building block used primarily in the synthesis of complex indole alkaloids and pharmaceutical agents. Unlike its more stable 3-substituted counterparts (e.g., gramine derivatives), the 2-bromomethyl species is prone to rapid solvolysis and polymerization due to the formation of a resonance-stabilized aza-fulvenium intermediate. Consequently, it is rarely isolated as a shelf-stable commercial product but is instead generated in situ or freshly prepared from its alcohol precursor, (1-methyl-1H-indol-2-yl)methanol .
This guide provides the critical identifiers for the precursor and the target, a validated synthesis protocol, and a mechanistic analysis of its reactivity.
Part 1: Chemical Identity & Physiochemical Profile
Due to the instability of the target bromide, commercial databases often index the stable alcohol precursor. The identifiers below distinguish between the stable precursor and the reactive target.
Table 1: Chemical Identifiers
| Property | Target Molecule | Stable Precursor (Alcohol) |
| Chemical Name | 1-Methyl-2-(bromomethyl)-1H-indole | (1-Methyl-1H-indol-2-yl)methanol |
| CAS Number | 10242-01-0 (Rare/Unverified)* | 1485-22-9 |
| Molecular Formula | C₁₀H₁₀BrN | C₁₀H₁₁NO |
| Molecular Weight | 224.10 g/mol | 161.20 g/mol |
| SMILES | CN1C(CBr)=CC2=CC=CC=C21 | CN1C(CO)=CC2=CC=CC=C21 |
| Appearance | Yellow/Brown Oil or Solid (unstable) | White to Off-white Crystalline Solid |
| Stability | Moisture sensitive, lachrymator | Stable at room temperature |
*Note: While CAS 10242-01-0 is associated with this structure in some databases, the compound is almost exclusively traded and handled as the alcohol (CAS 1485-22-9).
Part 2: Synthetic Routes & Production
The most reliable route to 1-methyl-2-(bromomethyl)indole avoids radical bromination (which can lead to ring bromination) and instead utilizes a nucleophilic substitution on the alcohol precursor.
Core Synthesis Protocol
Precursor Preparation:
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Formylation: Lithiation with n-BuLi at -78°C followed by quenching with DMF yields 1-methyl-2-formylindole.
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Reduction: Treatment with NaBH₄ in methanol yields the alcohol (1-methyl-1H-indol-2-yl)methanol (CAS 1485-22-9) .
Bromination (The Critical Step):
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Reagents: Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).
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Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
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Conditions: 0°C to Room Temperature, strictly anhydrous atmosphere (N₂ or Ar).
Step-by-Step Protocol (PBr₃ Method):
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Dissolve 1.0 eq of (1-methyl-1H-indol-2-yl)methanol in anhydrous DCM (0.1 M concentration).
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Cool the solution to 0°C in an ice bath.
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Dropwise add 0.4 eq of PBr₃ (diluted in DCM) over 15 minutes. Note: PBr₃ provides 3 equivalents of Bromine.[3]
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Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of the polar alcohol spot).
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Workup: Quench carefully with saturated NaHCO₃ (gas evolution). Extract with DCM.
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Isolation: Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C).
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Usage: Use immediately for the subsequent alkylation step. Do not store for prolonged periods.
Synthesis Workflow Diagram
Figure 1: Linear synthesis route from commercial starting materials to the reactive bromide.
Part 3: Reactivity & Mechanistic Insights
The high reactivity of 1-methyl-2-(bromomethyl)indole is driven by the electron-rich nature of the indole ring.
Mechanistic Pathway: The Aza-Fulvene Intermediate
Unlike standard benzyl bromides, the nitrogen lone pair in the indole ring can assist in the expulsion of the bromide leaving group. This creates a resonance-stabilized carbocation (aza-fulvenium ion).
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Implication 1 (Solvolysis): In the presence of protic solvents (methanol, water), the bromide rapidly hydrolyzes back to the alcohol or forms an ether.
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Implication 2 (Alkylation): It is an excellent electrophile for S_N1-like attack by soft nucleophiles (thiols, amines, enolates).
Reactivity Diagram
Figure 2: Mechanism of nucleophilic substitution via the aza-fulvenium cation.
Part 4: Applications in Drug Discovery
This intermediate is a "molecular handle" used to attach the indole pharmacophore to other structural motifs.
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Antiviral Research: Analogs of Umifenovir (Arbidol) often involve functionalization of the indole core. While Arbidol is a 3-substituted indole, 2-substituted isomers are synthesized for Structure-Activity Relationship (SAR) studies to improve metabolic stability.
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Indole Alkaloid Synthesis: The 2-bromomethyl group serves as a precursor for the installation of tryptamine-like side chains at the C2 position, a common motif in natural products.
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Protecting Group Chemistry: The (1-methyl-1H-indol-2-yl)methyl group can serve as a protecting group for carboxylic acids, removable via mild oxidation or specific reduction conditions.
Part 5: Handling, Stability & Safety
Safety Warning: This compound is an alkylating agent and a potent lachrymator (tear-inducing).
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Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.
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Storage:
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Alcohol Precursor: Store at 2–8°C, dry.
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Bromide: Do not store. Prepare fresh. If storage is unavoidable, keep at -20°C under Argon, but expect degradation (dimerization) within 24 hours.
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Spill Cleanup: Treat spills with dilute ammonia or sodium thiosulfate solution to quench the electrophile before wiping.
References
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PubChem. (n.d.).[4] Compound Summary: (1-Methyl-1H-indol-2-yl)methanol (CAS 1485-22-9).[5] National Library of Medicine. Retrieved from [Link]
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Master Organic Chemistry. (2015). PBr3 and SOCl2: Reagents For Converting Alcohols To Alkyl Halides. Retrieved from [Link]
- Organic Syntheses. (n.d.). General methods for Indole functionalization and PBr3 bromination. (Contextual grounding for standard protocols).
